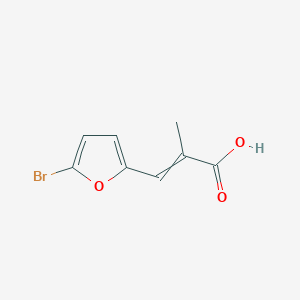
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid
Overview
Description
The compound “3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid” belongs to the class of organic compounds known as bromofurans . Bromofurans are compounds containing a furan ring which bears a bromine atom .
Synthesis Analysis
While specific synthesis methods for “3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid” were not found, similar compounds have been synthesized using various methods . For instance, catalytic protodeboronation of pinacol boronic esters has been used for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones .
Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques help in the structural elucidation of compounds along with the analysis of geometrical and vibrational properties of molecules .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” has a molecular weight of 262.06 and is stored at room temperature .
Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic compound. This process is particularly useful in organic synthesis, where boronic esters are highly valuable building blocks .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis, where the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond occurs in a way that defies Markovnikov’s rule .
Synthesis of Indolizidine
The compound has been used in the formal total synthesis of indolizidine 209B . Indolizidines are a class of alkaloids that have various biological activities and are found in many natural products .
Synthesis of δ-®-Coniceine
The compound has also been used in the formal total synthesis of δ-®-coniceine . δ-®-Coniceine is a precursor to coniine, a toxic alkaloid found in poison hemlock .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .
Functional Group Transformations
The compound could potentially be used for various functional group transformations . These transformations include oxidations, aminations, halogenations, and various carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as bromofurans. Bromofurans are compounds containing a furan ring which bears a bromine atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The targets of such compounds can vary widely depending on their specific structures and functional groups.
Mode of Action
The mode of action of bromofurans can also vary widely. Some bromofurans are used in organic synthesis due to their reactivity . Others might interact with biological macromolecules like proteins or DNA, depending on their specific structures.
Action Environment
Environmental factors like temperature, pH, and the presence of other compounds can influence the stability and efficacy of the compound. For example, certain bromofurans are sensitive to light and might decompose upon exposure .
Safety and Hazards
Future Directions
While specific future directions for “3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid” were not found, similar compounds have been studied for their potential applications in various fields . For instance, compounds containing a furan ring have wide-spread applications which include therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGINPILGQVOXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(O1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773112-39-3 | |
| Record name | 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



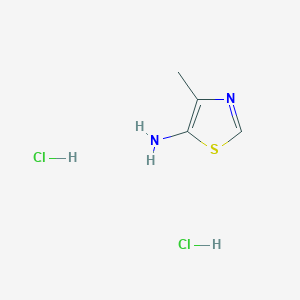
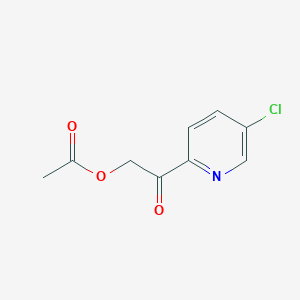
![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)
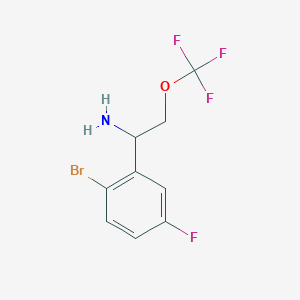
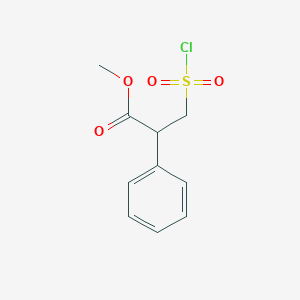
![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)
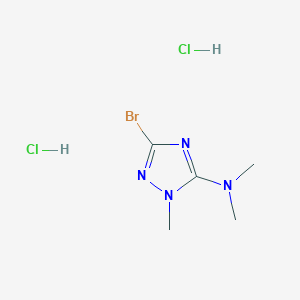
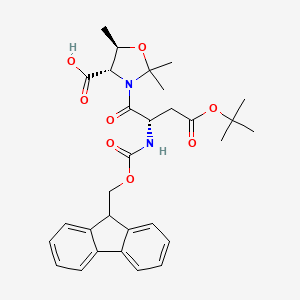
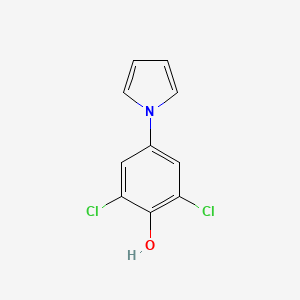
![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)
![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)

![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)